molecular formula C39H43N3O10S B13445898 Ecteinascidin 745

Ecteinascidin 745

Cat. No.: B13445898
M. Wt: 745.8 g/mol
InChI Key: DZGBXOVHGNYJRY-KBVPHHNESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ecteinascidin 745 (ET-745) is a potent tetrahydroisoquinoline alkaloid isolated from the Caribbean tunicate Ecteinascidia turbinata . It is a structurally related analogue of the approved anticancer drug Trabectedin (ET-743) and shares a complex pentacyclic skeleton core . As a marine natural product, it provides significant research value in the study of novel antitumor agents and their structure-activity relationships . The compound is offered as a pharmaceutical standard or impurity for use in analytical research and method development. The compound's primary research interest stems from its mechanism of action, which involves binding to the minor groove of DNA . This interaction can lead to the formation of covalent adducts and subsequently cause DNA damage, cell cycle arrest (particularly in the S-phase), and the inhibition of transcription factors, contributing to its cytotoxic effects . Studies on related ecteinascidins have shown they can activate the cGAS/STING pathway and promote immunogenic cell death, suggesting a multi-faceted role in oncology research . Research Applications: • Reference standard for the analysis of Trabectedin and related compounds. • Tool for investigating the biology and mechanisms of marine-derived antitumor agents. • Compound for in vitro studies on cell cycle regulation, DNA damage, and apoptosis. Chemical Information: • CAS Number: 114899-28-4 • Molecular Formula: C~39~H~43~N~3~O~10~S • Molecular Weight: 745.84 g/mol • Storage: 2-8°C This product is labeled "For Research Use Only" (RUO) . It is not intended for use in the diagnosis, treatment, cure, or prevention of disease in humans or animals.

Properties

Molecular Formula

C39H43N3O10S

Molecular Weight

745.8 g/mol

IUPAC Name

[(1R,2R,3R,11S,14R,26R)-5,6'-dihydroxy-6,7'-dimethoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate

InChI

InChI=1S/C39H43N3O10S/c1-17-9-21-10-22-13-42-24-14-49-38(46)39(23-12-26(47-5)25(44)11-20(23)7-8-40-39)15-53-37(31(42)30(41(22)4)27(21)32(45)33(17)48-6)29-28(24)36-35(50-16-51-36)18(2)34(29)52-19(3)43/h9,11-12,22,24,30-31,37,40,44-45H,7-8,10,13-16H2,1-6H3/t22-,24-,30+,31+,37+,39+/m0/s1

InChI Key

DZGBXOVHGNYJRY-KBVPHHNESA-N

Isomeric SMILES

CC1=CC2=C([C@@H]3[C@@H]4[C@H]5C6=C(C(=C7C(=C6[C@@H](N4C[C@H](C2)N3C)COC(=O)[C@@]8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O

Canonical SMILES

CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4CC(C2)N3C)COC(=O)C8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O

Origin of Product

United States

Origin and Biosynthesis of Ecteinascidin 745

Isolation and Identification from Natural Sources

The story of Ecteinascidin 745 begins with the exploration of marine biodiversity, a fruitful endeavor that has led to the discovery of numerous novel chemical entities with significant biological activities.

This compound was first isolated from the Caribbean marine tunicate, Ecteinascidia turbinata. acs.orgillinois.edugoogle.comencyclopedia.pub This colonial organism, commonly known as the mangrove tunicate, is found in shallow waters, often attached to mangrove roots and other submerged surfaces. google.com The initial discovery, reported in 1990, identified a family of related compounds, including this compound, which exhibited potent antitumor properties. illinois.eduscienceopen.com The extraction and purification of these compounds from the tunicate were complex processes, yielding only small quantities of the desired molecules. nih.gov

The table below summarizes key information regarding the discovery of this compound from its natural source.

AttributeDescription
Compound Name This compound
Natural Source Ecteinascidia turbinata (Marine Tunicate)
Geographical Location of Source Caribbean Sea
Year of Initial Isolation 1990
Initial Reported Biological Activity Antitumor

For many years, it was suspected that the tunicate itself was not the true producer of the ecteinascidins. It is a common phenomenon in marine natural products chemistry for complex molecules to be synthesized by symbiotic microorganisms residing within the host organism. nih.govumich.edu This hypothesis was driven by the structural similarity of ecteinascidins to other microbial metabolites. nih.gov

Subsequent research, employing advanced metagenomic sequencing techniques, led to the identification of an unculturable bacterial symbiont, named Candidatus Endoecteinascidia frumentensis, as the actual producer of a closely related compound, Ecteinascidin 743. nih.govumich.eduosti.govresearchgate.net This gammaproteobacterium lives in a symbiotic relationship with Ecteinascidia turbinata. nih.govnih.gov The genomic analysis of Ca. E. frumentensis revealed the presence of the biosynthetic gene cluster responsible for the synthesis of the ecteinascidin core structure. nih.gov Given the structural similarity between Ecteinascidin 743 and this compound, it is strongly suggested that Ca. E. frumentensis is also the producer of this compound.

Key findings regarding the microbial producer are highlighted in the table below.

FeatureFinding
True Producer Candidatus Endoecteinascidia frumentensis
Type of Organism Symbiotic Bacterium (Gammaproteobacterium)
Relationship with Host Endosymbiont of Ecteinascidia turbinata
Method of Identification Metagenomic analysis
Evidence Presence of the biosynthetic gene cluster for the ecteinascidin core in the bacterial genome. nih.gov

Identification of Symbiotic Microorganism as the True Producer

Proposed Biosynthetic Pathways

The intricate chemical architecture of this compound suggests a complex biosynthetic pathway. Research into the biosynthesis of the ecteinascidin family of compounds has pointed towards a sophisticated enzymatic assembly line.

The biosynthesis of the ecteinascidin core is proposed to be mediated by a nonribosomal peptide synthetase (NRPS) enzymatic complex. nih.gov NRPSs are large, multi-domain enzymes that synthesize peptides without the use of ribosomes. nih.govnih.govbeilstein-journals.org This mechanism allows for the incorporation of non-proteinogenic amino acids and the creation of complex cyclic and modified peptide structures. The gene cluster identified in Ca. E. frumentensis contains genes encoding for these characteristic NRPS modules, providing strong evidence for this biosynthetic route. nih.govnih.gov

The building blocks for the ecteinascidin scaffold are derived from amino acids. Specifically, the tetrahydroisoquinoline moieties that form the core of the ecteinascidin molecule are believed to originate from the amino acid tyrosine and its derivatives. nih.gov Early biosynthetic studies indicated that tyrosine is a key precursor in the formation of the ecteinascidin structure. nih.gov The proposed pathway involves the enzymatic modification of tyrosine to form intermediates that are then incorporated into the growing peptide chain by the NRPS machinery.

The following table summarizes the key aspects of the proposed biosynthetic pathway for this compound.

Biosynthetic ComponentRole
Enzymatic Machinery Nonribosomal Peptide Synthetase (NRPS)
Primary Precursor Tyrosine
Key Structural Units Tetrahydroisoquinoline moieties
Proposed Mechanism Enzymatic modification of tyrosine and subsequent assembly by NRPS.

Enzymatic Steps and Proposed Intermediates (e.g., EtuH, EtuM1, EtuM2)

The biosynthesis of this compound commences with the modification of a standard amino acid precursor, tyrosine. This initial phase is catalyzed by a trio of dedicated enzymes: EtuH, EtuM1, and EtuM2. These enzymes work in concert to produce a unique, non-proteinogenic amino acid that serves as a key building block for the growing peptide chain.

EtuH : This enzyme is a tyrosine hydroxylase, responsible for the initial modification of tyrosine. It catalyzes the addition of a hydroxyl group to the aromatic ring of tyrosine, a critical first step in the pathway.

EtuM1 : Following the action of EtuH, EtuM1, a methyltransferase, carries out the C-methylation of the modified tyrosine. This enzymatic step adds a methyl group directly to the carbon backbone of the aromatic ring.

EtuM2 : The final enzyme in this initial sequence, EtuM2, is another methyltransferase. Its role is to perform O-methylation, adding a methyl group to one of the hydroxyl groups on the aromatic ring.

The sequential action of these three enzymes is proposed to generate a highly modified tyrosine derivative, which is then incorporated into the growing polypeptide chain by the NRPS machinery. The subsequent steps in the biosynthesis are thought to involve the assembly of the pentacyclic core of this compound on the NRPS template, followed by a series of tailoring reactions. These later-stage modifications are proposed to generate a series of intermediates, including Et-583, Et-597, Et-596, and Et-594, ultimately leading to the formation of this compound.

Proposed Early-Stage Biosynthetic Enzymes for this compound

EnzymeEnzyme TypeProposed Function
EtuHTyrosine HydroxylaseHydroxylation of the tyrosine aromatic ring
EtuM1MethyltransferaseC-methylation of the modified tyrosine
EtuM2MethyltransferaseO-methylation of the modified tyrosine

Comparative Analysis with Biosynthesis of Related Tetrahydroisoquinoline Alkaloids (e.g., Saframycin, Safracin)

The biosynthetic pathway of this compound exhibits significant parallels with those of the structurally related tetrahydroisoquinoline alkaloids, saframycin and safracin. This homology is evident at both the genetic and enzymatic levels, suggesting a common evolutionary origin for these antibiotic production pathways.

The enzymes responsible for the initial modification of the tyrosine precursor in the this compound pathway, EtuH, EtuM1, and EtuM2, share high sequence similarity with their counterparts in the saframycin and safracin biosynthetic gene clusters. Specifically, EtuH is homologous to SfmD in the saframycin pathway and SacD in the safracin pathway, both of which are tyrosine hydroxylases. Similarly, the methyltransferases EtuM1 and EtuM2 show homology to SfmB/SfmC and SacF/SacG in the respective pathways. This conservation of the initial enzymatic steps underscores the fundamental importance of the modified tyrosine building block for the synthesis of this class of compounds.

Comparative Analysis of Biosynthetic Gene Clusters

FeatureEcteinascidin PathwaySaframycin PathwaySafracin Pathway
Tyrosine Hydroxylase EtuHSfmDSacD
Methyltransferases EtuM1, EtuM2SfmB, SfmCSacF, SacG
NRPS Modules EtuA1, EtuA2, EtuA3SfmA, SfmB, SfmCSacA, SacB, SacC
Tyrosine Modification Gene Organization DispersedDispersedClustered

Chemical Synthesis and Analog Development of Ecteinascidin 745

Total Synthetic Strategies

The total synthesis of ET-745 is considered a landmark achievement in organic chemistry due to its intricate pentacyclic core, ten stereocenters, and densely packed functional groups. The molecule's architecture, featuring two fused tetrahydroisoquinoline (THIQ) units (subunits A and B), a 10-membered macrolactam bridge, and a unique spiro-fused thioether ring system (subunit C), requires highly sophisticated and stereocontrolled synthetic planning.

Early conceptual strategies for assembling the ET-745 core focused on dissecting the molecule into its primary building blocks: the A-B bicyclic tetrahydroisoquinoline system and the C-ring fragment. The central challenge lay in the stereoselective construction of the quaternary stereocenter at the C11a position and the subsequent formation of the strained 10-membered lactone bridge.

Initial synthetic plans explored various classical and modern reactions to forge the core structure. Key disconnections often centered on:

Pictet-Spengler Reaction: A cornerstone for tetrahydroisoquinoline synthesis, this reaction was envisioned for constructing both the A and B rings. However, controlling the stereochemistry and achieving cyclization with sterically hindered or electronically deactivated substrates proved challenging.

Mannich Reaction: Intramolecular Mannich-type cyclizations were identified as a powerful tool for forming the critical C4a-N5 bond and establishing the piperazine-dione intermediate that links subunits A and B.

Palladium-Catalyzed Cross-Coupling: Reactions such as Suzuki or Stille coupling were proposed for linking the aromatic precursors of the A and B subunits before the final cyclizations, offering a convergent approach to the complex diaryl system.

These historical approaches highlighted the immense difficulty in controlling stereochemistry across multiple steps and achieving the final macrolactonization and spirocyclization in good yield, setting the stage for the development of more integrated and elegant synthetic routes.

The first successful total synthesis of ET-745 was reported by E.J. Corey in 1996, a monumental effort that validated many of the early strategic concepts. Later, other research groups, notably that of J. Zhu, developed alternative and often more efficient routes.

The Corey Synthesis (1996): Corey's approach was linear and featured a sequence of meticulously planned steps. A key innovation was the use of an intramolecular Mannich reaction to construct the central piperazine-dione ring system, which effectively joins the precursors to subunits A and B. The synthesis then proceeded to build the remainder of the molecule, culminating in the challenging formation of the 10-membered ring and the final spiro-thioether linkage.

The Zhu Synthesis (2006): Zhu's synthesis provided a highly convergent and efficient alternative. A central feature of this strategy was the use of a Ugi four-component reaction followed by a palladium-catalyzed intramolecular N-arylation cascade. This powerful sequence allowed for the rapid assembly of the pentacyclic A-B core from relatively simple starting materials in a single operation, significantly shortening the synthetic route compared to earlier efforts.

The table below contrasts the key features of these two landmark syntheses.

FeatureCorey Synthesis (1996)Zhu Synthesis (2006)
Overall Strategy Linear, stepwise constructionConvergent, cascade-based assembly
Key Core-Forming Reaction Intramolecular Mannich reaction to form a piperazine-dioneUgi four-component reaction followed by Pd-catalyzed cascade cyclization
Construction of Subunit A Constructed from a tyrosine derivative via a Pictet-Spengler reactionFormed as part of the Ugi/Pd-cascade sequence
Construction of Subunit B Built upon the piperazine-dione intermediateFormed as part of the Ugi/Pd-cascade sequence
Efficiency Longer sequence with moderate overall yieldShorter, more step-economical route

Semisynthetic Approaches

While total synthesis provided proof of concept and access to analogs, its complexity and cost made it impractical for large-scale production. The discovery that the microbial metabolite Cyanosafracin B shares a significant portion of the ET-745 core structure paved the way for a commercially viable semisynthetic route.

Cyanosafracin B, an antibiotic, possesses the same pentacyclic A-B ring system and 10-membered bridge as ET-745. The primary structural difference is the substituent at the C1 position: Cyanosafracin B has a simple cyano (-CN) group, whereas ET-745 features the complex spiro-fused thioether C-ring. The semisynthetic strategy, therefore, focuses on the chemical conversion of this cyano group into the required C-ring.

The transformation involves a multi-step chemical sequence:

Reduction: The cyano group of Cyanosafracin B is selectively reduced to an aminomethyl group (-CH₂NH₂).

Functional Group Interconversion: The resulting primary amine is converted into a suitable leaving group, often via diazotization, to generate a reactive carbenium ion intermediate.

Cyclization: This intermediate is trapped by a carefully designed thiol-containing side chain, which has been previously installed on the phenolic hydroxyl group of subunit A. This intramolecular nucleophilic attack forms the critical C-S bond and completes the spirocyclic tetrahydrofuran (B95107) ring system of ET-745.

The table below highlights the key structural comparison between the precursor and the final product.

Structural FeatureCyanosafracin B (Precursor)Ecteinascidin 745 (Target)
Core Pentacycle (A-B Rings) IdenticalIdentical
10-Membered Macrolactam Bridge IdenticalIdentical
Substituent at C1 Cyano group (-CN)Spiro-fused thioether ring (Subunit C)
Source Microbial FermentationNatural (Tunicate) / Semisynthesis

The viability of the semisynthetic route depends entirely on a sustainable and scalable supply of Cyanosafracin B. This has been achieved through large-scale fermentation using the bacterium Pseudomonas fluorescens. This biotechnological approach completely circumvents the ecological and supply-chain issues associated with harvesting the natural marine source of ET-745, the tunicate Ecteinascidia turbinata.

Fermentation processes have been extensively optimized to maximize the yield (titer) of Cyanosafracin B. This involves fine-tuning various parameters, including the composition of the growth medium, pH, temperature, and oxygen supply. The use of a genetically stable and high-producing strain of P. fluorescens ensures a consistent and reliable production platform, transforming the rare natural product into an accessible chemical starting material.

ParameterDescription
Production Organism Pseudomonas fluorescens (specific strain)
Product Cyanosafracin B
Process Type Submerged fed-batch fermentation
Key Advantage Scalable, sustainable, and consistent supply, independent of marine harvesting
Outcome Multi-kilogram quantities of the key precursor for semisynthesis

The initial semisynthetic conversion of Cyanosafracin B to ET-745 has undergone significant optimization to improve efficiency, yield, and purity for both research and production scales. Research efforts have focused on refining each step of the chemical transformation.

Key areas of optimization include:

Protecting Group Strategy: Developing robust and selective protection for the various sensitive functional groups (phenols, secondary amines) on Cyanosafracin B to prevent side reactions during the chemical conversion.

Reduction Step: Screening various reducing agents and conditions to achieve a clean and high-yield conversion of the nitrile to the primary amine without affecting other reducible groups in the molecule.

Cyclization Conditions: Fine-tuning the conditions for the final spirocyclization step to maximize the yield of the desired stereoisomer and minimize the formation of impurities. This includes optimizing the solvent, temperature, and reagents used for the generation of the reactive intermediate.

Design and Synthesis of Ecteinascidin Analogs

The complex molecular architecture of this compound (ET-745) and its potent biological activity have spurred extensive research into the design and synthesis of structural analogs. These efforts aim to simplify the complex structure for more efficient synthesis, improve the therapeutic index, and elucidate the structure-activity relationships (SAR) that govern its mechanism of action. Synthetic strategies often build upon the semisynthesis from precursors like cyanosafracin B or involve total synthesis, allowing for systematic modifications across the molecule. acs.orgmdpi.com

Chemical Modification Strategies

The development of Ecteinascidin analogs involves targeted chemical modifications to its distinct structural domains: the three tetrahydroisoquinoline (THIQ) subunits (A, B, and C), the central 10-membered macrolactone ring, and the linkages connecting these components. nih.govnih.gov

The three tetrahydroisoquinoline subunits are primary targets for modification. The pentacyclic core, formed by the fused THIQ subunits A and B, is crucial for DNA binding, while the spiro-linked subunit C significantly influences potency. mdpi.comnih.gov

Subunit C Replacement: One of the most successful strategies involves the complete replacement of the THIQ subunit C. This approach has led to the development of highly potent analogs. For instance, replacing the THIQ ring of the related Ecteinascidin 743 (Trabectedin) with a phthalimido group resulted in Phthalascidin (PT-650). nih.govacs.org This synthetic analog was found to be more stable and readily synthesized while exhibiting a comparable in vitro potency and mode of action to the parent compound. nih.govresearchgate.net Another key strategy is the isosteric replacement of the THIQ ring system. nih.gov

Modifications on the A/B Core: The A and B subunits, which form the DNA-interacting core, have also been subjects of synthetic modification. The semisynthetic production of various natural ecteinascidins from cyanosafracin B, an antibiotic from Pseudomonas fluorescens, allows for modifications such as N-demethylation, providing access to analogs like ET-729. mdpi.comresearchgate.netacs.org Research on related THIQ natural products, such as the saframycins and jorumycin, which share the same pentacyclic core, has further expanded the library of potential modifications to this scaffold. researchgate.netjst.go.jpnih.gov These syntheses often rely on key reactions like the Pictet-Spengler cyclization to construct the core framework, enabling the introduction of diverse functionalities. jst.go.jpresearchgate.net

The 10-membered macrolactone ring, which contains a unique benzylic sulfide (B99878) bridge, is essential for correctly positioning the A/B and C subunits and is a distinguishing feature of the ecteinascidin family. researchgate.netwgtn.ac.nz Engineering this ring system is a complex challenge, with modifications often focused on the peripheral functional groups or the cysteine-derived segment.

The synthesis of Phthalascidin (PT-650) provides an example of profound structural alteration related to the macrolactone. In this analog, the entire C-subunit and the cysteine-derived portion of the macrolactone found in ET-743 are replaced by a simpler phthalimido group attached to the core. The synthesis involves steps such as phenol (B47542) O-alkylation and deallylation on intermediates, which affect the periphery of the macrolactone structure. nih.gov The development of synthetic routes starting from cyanosafracin B provides key intermediates with reactive primary amino or alcohol functionalities. acs.orgacs.org These reactive handles are crucial as they permit the attachment of a wide variety of different structures, effectively enabling the engineering of the macrolactone's appended groups and the creation of diverse analogs. acs.org

Modifying the linkages between the subunits and altering the molecule's stereochemistry are advanced strategies for creating novel analogs. The absolute stereochemistry of ET-745 is critical for its interaction with DNA, and thus, stereocontrolled synthesis is paramount in analog development. researchgate.netnih.gov

Altered Linkages: Research has identified new, naturally occurring ecteinascidins that are considered putative biosynthetic precursors to compounds like ET-743. These precursors feature l-cysteine (B1669680) or its α-oxo analog as unit C, representing a natural variation in the linkage to the core structure. acs.org The spiro-linkage connecting subunit C to the macrolactone is a key architectural feature. Analogs like Lurbinectedin (B608698) and Phthalascidin feature entirely different moieties at this position, fundamentally altering the nature of the spirocyclic center. mdpi.comnih.gov

Altered Stereochemistry: Numerous total and formal syntheses of ecteinascidins have been reported, many of which focus on establishing the correct stereochemistry at the multiple chiral centers. researchgate.netnih.gov These synthetic campaigns provide the tools to intentionally invert or modify specific stereocenters to probe their importance for biological activity. For example, Danishefsky's stereospecific formal total synthesis of ET-743 highlights the chemical strategies developed to precisely control the complex three-dimensional structure of the molecule. nih.gov

Notable Synthetic Analogs for Research Investigation

The extensive synthetic efforts have yielded several key analogs that have become important tools for research and, in some cases, have advanced into clinical development. These molecules help to clarify the structural requirements for activity and offer potential therapeutic advantages.

Lurbinectedin (PM01183) is a prominent synthetic analog of the ecteinascidin family, structurally derived from Ecteinascidin 743 (Trabectedin). The primary structural difference between Lurbinectedin and Trabectedin (B1682994) lies in subunit C. mdpi.com In Lurbinectedin, the tetrahydroisoquinoline ring of subunit C is replaced by a tetrahydro-β-carboline unit. mdpi.com This modification, while seemingly conservative, results in significant changes to the molecule's three-dimensional shape and electronic properties.

This structural divergence leads to important differences in pharmacokinetic and pharmacodynamic properties. mdpi.com The replacement of the THIQ moiety with a tetrahydro-β-carboline distinguishes Lurbinectedin and is a key factor in its distinct biological profile.

Ecubectedin (B3325972) and PM54 as Synthetic Derivatives

In the ongoing effort to enhance the anticancer efficacy of the ecteinascidin family, researchers have synthesized novel derivatives. Among these are ecubectedin and PM54, which are closely related to lurbinectedin, a synthetic analog of ET-743. biorxiv.org

Ecubectedin and PM54 possess distinct chemical structures in the moieties of the molecules that are not directly involved in DNA binding. biorxiv.org Specifically, ecubectedin incorporates a substituted spiro-β-carboline, while PM54 features a spiro benzofuropyridine moiety, a structural element not previously seen in the ecteinascidin class. biorxiv.org These structural modifications are intended to confer unique pharmacological properties. biorxiv.org

Table 1: Synthetic Derivatives of Lurbinectedin

Compound Key Structural Feature Investigated Activity
Ecubectedin Substituted spiro-β-carboline Antitumor, transcriptional inhibition biorxiv.orgnih.govlarvol.com

| PM54 | Spiro benzofuropyridine | Antitumor, less impact on transcriptional program compared to lurbinectedin biorxiv.orgnih.gov |

Research on ET-729, ET-745, ET-759B, ET-637, ET-594, ET-736, and Pt-650

Research into the ecteinascidin family has extended beyond the primary compounds to a range of natural and synthetic analogs. A semi-synthetic approach starting from cyanosafracin B has enabled the production of several natural ecteinascidins, including ET-729, ET-745, ET-759B, ET-736, and ET-594. nih.govresearchgate.net This methodology has been crucial for obtaining sufficient quantities of these complex molecules for further study. researchgate.net

The quest for simpler, more stable, and more readily synthesized analogs of ET-743 led to the development of phthalascidin (Pt-650). nih.govnih.gov Pt-650 exhibits an antitumor profile and activity comparable to ET-743. nih.govnih.gov

Studies comparing various analogs have provided insights into their mechanisms of action. For instance, ET-745, which lacks the C21-hydroxyl group, fails to bind to DNA, underscoring the critical role of this functional group. researchgate.net A comparison of the DNA binding capacity of several analogs ranked them in the order of trabectedin (ET-743) > ET-637 ≈ ET-594 > ET-637-OBu > ET-745. researchgate.net Interestingly, despite similar DNA binding capacities, ET-637 and ET-594 display markedly different biological activities. researchgate.net

Table 2: Investigated Ecteinascidin Analogs

Compound Origin Key Research Finding
ET-729 Natural, semi-synthesis from cyanosafracin B Accessible via semi-synthetic methods nih.govresearchgate.net
ET-745 Natural, semi-synthesis from cyanosafracin B Lacks C21-hydroxyl group, no DNA binding researchgate.netresearchgate.net
ET-759B Natural, semi-synthesis from cyanosafracin B Accessible via semi-synthetic methods nih.govresearchgate.net
ET-637 Natural, semi-synthesis from cyanosafracin B High cytotoxic activity, DNA binding capacity studied researchgate.netresearchgate.net
ET-594 Natural, semi-synthesis from cyanosafracin B Low cytotoxic activity, DNA binding capacity studied researchgate.netresearchgate.net
ET-736 Natural, semi-synthesis from cyanosafracin B Accessible via semi-synthetic methods nih.govresearchgate.net

| Pt-650 | Synthetic | Comparable antitumor profile to ET-743, more stable nih.govnih.govacs.org |

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For the ecteinascidins, these studies have been crucial in identifying the key molecular features responsible for their potent antitumor effects.

Identification of Pharmacophoric Elements

The pharmacophore of a molecule represents the essential three-dimensional arrangement of atoms or functional groups required for its biological activity. In the case of ecteinascidins, the core pharmacophore is the complex, polycyclic skeleton composed of fused tetrahydroisoquinoline rings. researchgate.net This intricate structure is responsible for the molecule's ability to interact with DNA. researchgate.net

A critical element of the ecteinascidin pharmacophore is the carbinolamine moiety at the C21 position. nih.gov This group is essential for the covalent binding of the molecule to the exocyclic N2 amino group of guanine (B1146940) bases within the minor groove of DNA. researchgate.net The generation of an iminium intermediate from the carbinolamine is a key step in this alkylation process. researchgate.net The presence of the aromatic C subunit has also been identified as important for the potency of these compounds. nih.gov

Impact of Specific Functional Groups on Molecular Interactions (e.g., C21-hydroxyl group)

The C21-hydroxyl group is a paramount functional group for the biological activity of ecteinascidins. Its importance is highlighted by the analog ET-745, which lacks this group and, as a result, exhibits a dramatic decrease in biological activity and fails to bind to DNA. researchgate.netnih.gov This demonstrates that the C21-hydroxyl group is crucial for the initial, non-covalent interactions and subsequent covalent binding to the DNA minor groove. researchgate.net Analogs deficient in the C21-hydroxyl group are reported to be approximately 100 times less active, confirming the essential nature of this moiety for the pharmacological activity of the ecteinascidin class. researchgate.net

Correlations between Structural Modifications and Preclinical Activity Profiles

Modifications to the ecteinascidin structure have provided a clearer understanding of the relationship between their chemical features and preclinical activity. The development of phthalascidin (Pt-650), a synthetic analog, demonstrated that it is possible to create a more stable and synthetically accessible molecule that retains the potent in vitro antiproliferative activity of ET-743. nih.govacs.org

Studies on analogs with modifications in the C domain, such as ET-637 and ET-594, have revealed that while DNA binding is a prerequisite, it is not the sole determinant of cytotoxic activity. researchgate.net Despite having similar DNA binding affinities, ET-637 shows high cytotoxic activity, whereas ET-594 has low cytotoxic activity. researchgate.net This suggests that the nature of the drug-DNA adduct and its interaction with other cellular components, potentially DNA repair proteins, are also critical factors in determining the ultimate biological response. researchgate.net These findings indicate that subtle structural changes can lead to significant differences in biological outcomes, a key consideration in the design of new, more effective anticancer agents. researchgate.net

Molecular and Cellular Mechanisms of Action of Ecteinascidin 745

DNA Interaction and Adduct Formation

The initial and critical step in the mechanism of action of Ecteinascidin 745 is its direct interaction with the DNA double helix, leading to the formation of a stable covalent adduct. This process is characterized by a high degree of specificity and results in significant structural alterations to the DNA.

Minor Groove Binding Specificity

This compound is a DNA minor groove binder [cite: 1, 2, 3, 4, 5, 7, 9, 12, 14, 17, 20, 21, 24, 29, 30]. Unlike many other DNA-interactive agents that bind to the major groove, ET-743 possesses a unique three-dimensional structure, comprising three fused tetrahydroisoquinoline rings, that allows it to fit snugly within the narrower minor groove of the DNA helix [cite: 4, 9]. This binding is the prerequisite for its covalent interaction with DNA [cite: 5, 21]. The molecule's structure features subunits A and B, which are responsible for this DNA binding [cite: 32].

Covalent Alkylation of Guanine (B1146940) N2

Following its positioning within the minor groove, this compound forms a covalent bond with DNA [cite: 5, 21]. Specifically, it alkylates the exocyclic amino group at the N2 position of guanine residues [cite: 1, 2, 3, 4, 5, 7, 12, 13, 20, 21, 29]. This reaction is mediated by the carbinolamine moiety of the drug [cite: 20, 21]. This mode of alkylation is distinct from that of traditional alkylating agents, such as cisplatin (B142131), which typically bind to the N7 or O6 positions of guanine in the major groove [cite: 3]. The formation of this covalent adduct is a critical step in the cytotoxic activity of the compound.

Sequence Preference for DNA Adduction (e.g., GC-rich triplets)

The covalent adduction of this compound to DNA does not occur randomly but exhibits a clear sequence preference. The compound preferentially binds to guanine within specific DNA triplets that are rich in guanine and cytosine (GC-rich) [cite: 24, 30]. Research has identified preferred sequences such as 5'-purine-guanine-cysteine and 5'-pyrimidine-guanine-guanine [cite: 9]. The binding site typically spans three base pairs, with the covalent bond forming with the guanine in the middle of the triplet [cite: 13]. This sequence selectivity is influenced by the local DNA structure and the ability of the drug to establish optimal interactions within the minor groove at these specific sites [cite: 5]. For instance, CGG triplets are favorable binding sites, while triplets like CGA, CGT, GGT, and GGA are not favored [cite: 13].

Feature of DNA AdductionDescription
Binding Site Minor groove of the DNA double helix [cite: 1, 2, 3, 4, 5, 7, 9, 12, 14, 17, 20, 21, 24, 29, 30]
Covalent Linkage Alkylation of the N2 position of guanine [cite: 1, 2, 3, 4, 5, 7, 12, 13, 20, 21, 29]
Sequence Preference GC-rich triplets, such as 5'-Pu-G-C and 5'-Py-G-G [cite: 9, 24, 30]

Induced Conformational Changes in DNA (e.g., DNA Bending)

A hallmark of the this compound-DNA adduct is the induction of a significant and unusual conformational change in the DNA structure. Upon covalent binding, ET-743 causes the DNA helix to bend towards the major groove [cite: 2, 3, 4, 5, 7, 12, 14, 24, 29]. This is a unique feature, as most minor groove binding agents that induce DNA bending cause a curvature towards the minor groove [cite: 7, 29]. This distortion of the DNA double helix is a direct consequence of the alkylation event and the steric constraints imposed by the bulky drug molecule protruding from the minor groove [cite: 3, 9]. This altered DNA topography is thought to be a key factor in the subsequent interference with molecular processes such as transcription and DNA repair [cite: 2, 4].

Transcriptional Regulation and Interference

The formation of this compound-DNA adducts has profound consequences for the process of gene transcription. The compound does not act as a general inhibitor of transcription but rather interferes with specific aspects of this process, leading to a unique profile of gene expression modulation.

One of the most significant mechanisms of transcriptional interference is the interaction of ET-743 with the transcription-coupled nucleotide excision repair (TC-NER) pathway [cite: 4, 6, 8, 10, 11, 12, 14, 23, 26, 27, 28]. TC-NER is a DNA repair system that removes bulky lesions from the transcribed strands of active genes. The presence of the ET-743 adduct on the DNA template stalls the progression of RNA polymerase II [cite: 12]. This stalled complex is recognized by the TC-NER machinery. However, the ET-743 adduct is not efficiently repaired. Instead, it leads to an abortive TC-NER reaction where the repair machinery causes persistent single-strand breaks in the DNA [cite: 6, 8, 10, 11, 26]. These breaks occur primarily in the transcribed strands of active genes, often peaking near transcription start sites [cite: 6, 8, 10, 11]. This ultimately results in the formation of lethal double-strand breaks [cite: 9]. Interestingly, cells deficient in TC-NER have shown resistance to ET-743, highlighting the importance of this pathway in the drug's cytotoxic effect [cite: 14, 36].

Furthermore, research indicates that this compound is a more general inhibitor of activated, but not basal, transcription [cite: 14, 15, 18, 19]. It can selectively inhibit the activation of certain genes, such as the multidrug resistance-1 (MDR1) gene, while having minimal effect on their constitutive expression [cite: 4, 14]. This suggests that ET-743 may interfere with the function of specific transcription factors or the assembly of the transcriptional machinery at activated promoters [cite: 16, 20]. For example, it has been shown to inhibit the DNA binding of transcription factors like NF-Y, TBP, E2F, and SRF at varying concentrations [cite: 20].

Transcriptional Interference MechanismKey Findings
Interaction with TC-NER Stalls RNA polymerase II, leading to abortive repair and persistent single-strand and double-strand DNA breaks in active genes [cite: 6, 8, 9, 10, 11, 12, 26].
Inhibition of Activated Transcription Selectively blocks the induction of certain genes (e.g., MDR1) without affecting their basal expression levels [cite: 4, 14, 15, 18, 19].
Interference with Transcription Factors Inhibits the binding of specific transcription factors (e.g., NF-Y, TBP) to their DNA consensus sequences [cite: 20].

Inhibition of RNA Polymerase II Activity and Arrest during Transcription

This compound binds to the minor groove of the DNA helix, forming a covalent adduct with the exocyclic N2 position of guanine. This interaction introduces a distinct bend in the DNA helix towards the major groove. While not a direct inhibitor of RNA Polymerase II (Pol II) catalytic activity in a cell-free system, the presence of the ET-743-DNA adduct presents a physical impediment to the progression of the Pol II transcription machinery along the DNA template. This steric hindrance leads to a stall and subsequent arrest of the elongating Pol II complex, effectively inhibiting transcription elongation. The DNA distortion caused by ET-745 can affect the complex protein-protein and protein-DNA interactions necessary for efficient transcription, contributing to a rapid and profound negative effect on the transcriptional process.

Modulation of Transcription Factor Binding and Function

A key aspect of this compound's mechanism is its ability to interfere with the interaction between DNA and various transcription factors, thereby modulating gene expression.

This compound has been shown to selectively inhibit the in vitro binding of the CCAAT box-binding factor, Nuclear Factor Y (NF-Y), to its consensus sequence. nih.gov NF-Y is a heterotrimeric transcription factor crucial for the regulation of a wide array of genes, many of which are involved in cell cycle progression. nih.gov The drug's covalent binding to guanine residues within or near the CCAAT box alters the DNA's three-dimensional structure. nih.gov This conformational change is believed to be critical for NF-Y's promoter-organizing activities, and its disruption by ET-745 hampers the proper regulation of NF-Y target promoters. nih.gov Studies have demonstrated that the drug can block transcription in a CCAAT-dependent manner. nih.gov

The modulatory effects of this compound on transcription factor binding are selective. Research using gel shift assays has indicated that ET-745 does not inhibit the binding of general transcription factors such as Sp1 and the TATA Binding Protein (TBP) to their respective consensus sequences. researchgate.net However, the binding of other factors, such as Serum Response Factor (SRF), an important activator of the c-fos gene, has been identified as a potential target for inhibition by the drug. nih.gov Similarly, the activity of the E2F transcription factor, which is regulated during the cell cycle, can also be affected. researchgate.net

Transcription FactorEffect of this compound on DNA BindingReference
NF-Y Inhibited nih.govresearchgate.net
Sp1 No inhibition observed researchgate.net
TBP No inhibition observed researchgate.net
SRF Inhibition suggested nih.gov
E2F Inhibition observed researchgate.net

A significant mechanism of action for this compound, particularly in certain cancer types, is its ability to displace oncogenic fusion proteins from their target promoters. In myxoid liposarcomas, the drug has been shown to inhibit the FUS-CHOP transcription factor. nih.gov Similarly, in Ewing sarcoma, this compound interferes with the activity of the EWS-FLI1 fusion protein. nih.govnih.gov This oncogenic protein acts as a dysregulated transcription factor, and ET-745 can reverse the gene signature of its induced downstream targets. nih.govnih.gov This effect is not due to a general inhibition of transcription but rather a more specific modulation of the oncogenic transcription factor's activity, leading to the suppression of its target genes. nih.gov

Impact on Gene Expression Profiles (e.g., MDR1 gene suppression)

The modulation of transcription by this compound leads to significant changes in cellular gene expression profiles. A notable example is its effect on the Multidrug Resistance 1 (MDR1) gene, which encodes the P-glycoprotein efflux pump. nih.gov Overexpression of MDR1 is a common mechanism of resistance to chemotherapy. nih.gov this compound has been shown to abrogate the transcriptional activation of the MDR1 gene by various inducers. nih.govresearchwithrutgers.com It can block the induction of MDR1 expression without significantly affecting its basal RNA levels. nih.gov This suggests that ET-745 may selectively inhibit the activation of MDR1 expression in tumor cells, potentially overcoming or preventing the development of multidrug resistance. nih.gov

GeneEffect of this compound on ExpressionCellular ConsequenceReference
MDR1 Inhibition of induced expressionPotential to overcome multidrug resistance nih.govnih.gov
c-fos Inhibition (via SRF)Affects cell proliferation and differentiation nih.gov
p21 Inhibition of induced expressionAffects cell cycle regulation nih.gov
NR0B1 Inhibition (as EWS-FLI1 target)Reversal of oncogenic gene signature nih.govnih.gov

Interaction with DNA Repair Pathways

This compound (also known as Trabectedin) exerts its cytotoxic effects through a complex interplay with DNA and cellular repair mechanisms. After binding to the minor groove of DNA and alkylating the N2 position of guanine, the resulting DNA adducts are not passively toxic but actively engage with DNA repair pathways, particularly the Nucleotide Excision Repair (NER) system, to generate lethal DNA lesions.

Role of Nucleotide Excision Repair (NER) System

The interaction between this compound and the NER system is a critical determinant of its antitumor activity. Unlike many DNA-damaging agents that are more effective in NER-deficient cells, the cytotoxicity of this compound is paradoxically dependent on a functional NER pathway. researchgate.net The drug appears to hijack the repair machinery, converting the initial DNA adduct into more severe, cytotoxic damage. aacrjournals.org This activity is specifically dependent on the transcription-coupled pathway of NER (TC-NER). aacrjournals.org

The DNA adducts formed by this compound are recognized by the NER machinery. In bacterial systems, the UvrABC endonuclease complex, which includes the damage-recognizing UvrA protein, can identify and incise this compound-DNA adducts. researchgate.net However, the efficiency of this process is variable and sequence-dependent, with less stable adducts being incised more readily than the more stable, preferred adducts. researchgate.net

In mammalian cells, the key NER proteins responsible for recognizing DNA damage are also implicated in the response to this compound. The protein Xeroderma Pigmentosum group G (XPG) is particularly crucial. aacrjournals.org A cancer cell line selected for resistance to this compound was found to have chromosomal alterations affecting the XPG gene, and sensitivity was restored when a functional XPG was reintroduced. aacrjournals.org The drug's mechanism involves an interaction with the TC-NER machinery, which includes XPG, to create lethal DNA strand breaks. aacrjournals.org Other essential NER factors, such as XPA, XPD, and XPF, also play a role, as their absence confers resistance to the drug. aacrjournals.org

A unique characteristic of this compound is that cells deficient in the NER pathway exhibit resistance to the drug, which is contrary to the pattern seen with agents like cisplatin. researchgate.netnih.govnih.gov Studies have consistently shown that cell lines with defects in various NER genes—including XPA, XPB, XPD, XPF, and XPG—are less sensitive to this compound than their NER-proficient counterparts. researchgate.netaacrjournals.orgresearchgate.net The degree of resistance observed in these deficient cells ranges from 2- to 8-fold. researchgate.net Furthermore, restoring the function of the NER pathway in these cells re-sensitizes them to the cytotoxic effects of this compound. researchgate.netaacrjournals.org This dependency highlights that the NER system is not simply repairing the drug-induced adducts but is actively involved in processing them into lethal lesions. aacrjournals.org

Sensitivity of NER-Deficient Cell Lines to this compound

NER-Deficient GeneCell TypeObserved EffectReference
XPG (ERCC5)Human Cancer Cell Line / Xeroderma Pigmentosum CellsResistance; Restoration of wild-type XPG restored sensitivity. aacrjournals.org
XPAXeroderma Pigmentosum CellsResistance aacrjournals.org
XPDMammalian Cell Lines (Hamster/Human)Resistance (2- to 8-fold decreased activity) researchgate.netresearchgate.net
XPFXeroderma Pigmentosum CellsResistance aacrjournals.org
XPC, CSA, CSBHuman CellsDeficiency in XPC did not confer resistance, indicating dependence on Transcription-Coupled NER (TC-NER) rather than Global Genomic NER (GG-NER). aacrjournals.org

While the cytotoxicity of this compound depends on a functional NER pathway, its analogs may interfere with the completion of the repair process. The analog lurbinectedin (B608698) has been shown to attenuate the repair of certain NER substrates. aacrjournals.org The proposed mechanism for lurbinectedin involves binding to the NER complex member XPG (ERCC5) and trapping the complex on the DNA. scispace.com This trapping prevents the completion of the repair process, leading to the formation of irreversible single-strand breaks and subsequent cell death. scispace.com Similarly, a derivative known as Et770 was found to have slightly decreased activity when XPG was silenced, suggesting a related mechanism of action involving the NER machinery. researchgate.netnih.gov

Evaluation of DNA Double-Strand Breaks (DSBs)

The processing of this compound-DNA adducts by the NER system ultimately leads to the formation of DNA strand breaks. Exposure of proliferating cells to the compound results in the rapid formation of DNA double-strand breaks (DSBs). scispace.com The formation of these DSBs is cell-cycle dependent, occurring in cells undergoing DNA synthesis (S-phase) but not in quiescent (G0/G1) cells. scispace.com This indicates that the collision of the replication fork with the drug-DNA adduct or an NER intermediate is required to generate these highly toxic lesions. The initial adducts are stable and can be converted into DSBs hours after the drug has been removed from the cellular environment. scispace.com

However, other studies using micromolar concentrations of this compound in human colon carcinoma cells reported the production of DNA single-strand breaks and DNA-protein cross-links, with no detectable DSBs. aacrjournals.org These single-strand breaks were persistent for hours after drug removal. aacrjournals.org The discrepancy may be due to different experimental conditions, cell types, or the specific phase of the cell cycle being analyzed. The unique mechanism of this compound is thought to involve the induction of these breaks via the NER pathway following the initial covalent binding to guanine in the DNA minor groove. nih.gov

Potential Interaction with DNA Topoisomerase I at Elevated Concentrations

In addition to its interaction with the NER pathway, this compound has been shown to interact with DNA topoisomerase I (top1). The drug's DNA adducts can trap top1, leading to the formation of top1-DNA cleavage complexes in vitro and in cultured cells. This results in protein-linked DNA breaks. aacrjournals.org The alkylation of DNA by this compound is a prerequisite for this effect.

Despite this clear interaction, top1 does not appear to be the primary target responsible for the drug's antiproliferative activity. researchgate.netaacrjournals.org This is evidenced by the fact that cells lacking detectable top1 expression (camptothecin-resistant cells) show a sensitivity to this compound that is similar to that of wild-type cells. aacrjournals.org Therefore, while this compound can poison topoisomerase I, its ultimate cytotoxicity is largely independent of this interaction and is more critically tied to the processing of its adducts by the NER system. researchgate.netaacrjournals.org

Effects on Cell Cycle Progression

This compound exerts significant effects on the cell cycle, primarily through the induction of cell cycle arrest at different phases, which is dependent on a transcription-dependent mechanism.

Treatment with this compound leads to notable perturbations in cell cycle progression, characterized by a delay in the S-phase and an accumulation of cells in the G2/M phase. nih.govnih.govnih.gov This antiproliferative activity is dose-dependent. At lower concentrations (1–10 ng/ml), this compound produces a decreased rate of S-phase progression and a subsequent accumulation of cells in the G2 phase. nih.gov This delay in the S-phase and eventual block at the G2/M checkpoint are key features of its cytostatic effect. nih.govnih.gov

The binding of this compound to the minor groove of DNA forms covalent adducts, particularly with guanine residues. nih.govnih.gov This interaction is thought to trigger a cascade of events that ultimately leads to G2/M cell cycle arrest and apoptosis. nih.gov

The cell cycle arrest induced by this compound is a transcription-dependent process. nih.gov Inhibition of transcription or protein synthesis abrogates the cell cycle arrest caused by the compound. nih.gov This suggests that the activation of cell cycle checkpoints by this compound requires the synthesis of new proteins.

A proposed mechanism for this transcription-dependent regulation involves the interference of this compound with the binding of transcription factors to DNA. One such transcription factor is NF-Y, which plays a role in regulating genes involved in DNA metabolism and cell cycle control. nih.govnih.gov By potentially crippling the function of NF-Y, this compound may hamper the proper regulation of promoters for crucial genes, leading to a delay in their transcription and affecting the timely progression through the cell cycle. nih.gov

Microarray analyses have revealed that this compound alters the expression of a specific set of cell cycle-related genes, which are likely involved in the observed cell cycle arrest. nih.gov Among the genes whose expression is modulated are:

p21: A cyclin-dependent kinase inhibitor that can halt cell cycle progression.

GADD45A: A protein involved in DNA damage repair and cell cycle checkpoint control. nih.govnih.gov

cyclin G2: A member of the cyclin family that can negatively regulate cell cycle progression. nih.gov

MCM5: A component of the minichromosome maintenance complex, which is essential for DNA replication. nih.gov

The changes in the expression of these genes suggest their direct or indirect involvement in the this compound-induced cell cycle arrest. nih.gov

GeneFunction in Cell CycleEffect of this compound
p21 Cyclin-dependent kinase inhibitor, halts cell cycleExpression modulated
GADD45A DNA damage repair, cell cycle checkpoint controlExpression modulated
cyclin G2 Negative regulator of cell cycle progressionExpression modulated
MCM5 Essential for DNA replicationExpression modulated

Apoptosis Induction Pathways

In addition to its cytostatic effects, this compound is a potent inducer of apoptosis, or programmed cell death. The pathway leading to apoptosis can be either dependent on or independent of transcription, largely determined by the concentration of the compound.

This compound exhibits a dual, concentration-dependent effect on cancer cells. nih.gov

Low Concentrations (1-10 ng/ml): At these concentrations, the primary effect is cytostatic, leading to the inhibition of cell proliferation through S and G2/M arrest, which is then followed by apoptosis. nih.gov

High Concentrations (10-100 ng/ml): At higher concentrations, this compound induces early apoptosis without a preceding cell cycle arrest. nih.gov This indicates a shift from a primarily cytostatic to a direct pro-apoptotic mechanism.

Concentration RangePrimary EffectCell Cycle Effect
1-10 ng/ml CytostaticS and G2/M arrest followed by apoptosis
10-100 ng/ml Pro-apoptoticEarly apoptosis without prior cell cycle arrest

The rapid induction of apoptosis at higher concentrations of this compound occurs through a transcription-independent pathway. nih.gov This means that the apoptotic signaling cascade is activated without the need for new gene expression. nih.gov

Several key components of this signaling pathway have been identified:

Mitochondria: this compound triggers the release of cytochrome c from the mitochondria, a critical step in the intrinsic apoptosis pathway. nih.gov

JNK (c-Jun NH2-terminal kinase): Activation of the JNK signaling pathway is involved in the pro-apoptotic action of this compound. nih.gov

Caspase-3: This executioner caspase is activated by this compound, and its activity is essential for the execution of apoptosis. nih.gov

Importantly, this apoptosis pathway does not involve the Fas/CD95 receptor, indicating it is not mediated by the extrinsic death receptor pathway. nih.gov Furthermore, overexpression of the anti-apoptotic protein Bcl-2 can abrogate this compound-induced apoptosis, confirming the involvement of the mitochondrial pathway. nih.gov

Involvement of Mitochondrial Pathway

This compound (Et-745) induces apoptosis through a transcription-independent pathway that heavily involves the mitochondria. nih.gov This intrinsic pathway is a critical component of the compound's pro-apoptotic effects. The process is initiated by events that lead to the permeabilization of the outer mitochondrial membrane, a key step in the apoptotic cascade. nih.govnih.gov This perturbation of mitochondrial function is a central event, leading to the release of pro-apoptotic factors into the cytosol and committing the cell to a path of programmed cell death. nih.govnih.gov

Cytochrome c Release

A hallmark of the mitochondrial pathway of apoptosis is the release of cytochrome c from the mitochondrial intermembrane space into the cytosol. nih.govresearchgate.netyoutube.com Studies have demonstrated that Et-745 triggers this critical event. nih.gov In healthy cells, cytochrome c is a component of the electron transport chain. nih.gov However, upon receiving an apoptotic stimulus from Et-745, the mitochondrial outer membrane becomes permeable, allowing cytochrome c to escape. nih.govnih.gov Once in the cytosol, cytochrome c participates in the formation of the apoptosome, a protein complex that activates initiator caspases, thereby propagating the apoptotic signal. nih.govmdpi.com

Role of Bcl-2 Family Proteins

The release of cytochrome c is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic (e.g., Bcl-2) and pro-apoptotic (e.g., BAX) members. nih.govnih.govuniba.it The balance between these opposing factions dictates the cell's fate. uniba.it Research has shown that the overexpression of the anti-apoptotic protein Bcl-2 can abrogate Et-745-induced apoptosis. nih.gov Specifically, Bcl-2 overexpression inhibits the release of cytochrome c that is normally triggered by Et-745. nih.gov This indicates that Et-745's mechanism involves tipping the balance in favor of pro-apoptotic Bcl-2 family members, leading to mitochondrial outer membrane permeabilization. nih.govnih.gov While Et-745 treatment can lead to the upregulation of the pro-apoptotic protein BAX, the anti-apoptotic Bcl-2 protein itself may not be significantly affected in some cell lines. nih.gov This suggests a complex interplay where Et-745 modulates the activity and balance of these critical regulators to initiate the mitochondrial apoptotic pathway. nih.govyoutube.com

Activation of Kinase Cascades (e.g., JNK)

The apoptotic signaling induced by this compound is also mediated by the activation of specific stress-activated protein kinase cascades. A key player in this process is the c-Jun N-terminal kinase (JNK). nih.gov JNK signaling is a critical component of both extrinsic and intrinsic apoptotic pathways. nih.gov In the context of Et-745, its activation is a crucial, transcription-independent event leading to apoptosis. nih.gov JNK can promote apoptosis through various mechanisms, including the direct phosphorylation and regulation of Bcl-2 family proteins or by increasing the expression of pro-apoptotic genes via transcription factors. nih.govmdpi.com Studies have confirmed that Et-745 induces the activation of JNK, and importantly, the inhibition of JNK activity prevents the apoptosis mediated by the compound. nih.gov This establishes a clear link between JNK activation and the pro-apoptotic function of Et-745.

Caspase Activation and Executioner Function (e.g., Caspase-3)

The ultimate execution of apoptosis is carried out by a family of cysteine proteases known as caspases. nih.gov The apoptotic pathways initiated by this compound converge on the activation of these key enzymes. The release of cytochrome c into the cytosol leads to the formation of the apoptosome and the activation of the initiator caspase-9. nih.govnih.gov This, in turn, leads to the cleavage and activation of executioner caspases, most notably caspase-3. nih.govnih.gov

Research confirms that Et-745 treatment leads to the robust activation of caspase-3. nih.gov The critical role of this executioner caspase is highlighted by the observation that caspase-3-deficient cancer cells are resistant to the pro-apoptotic effects of Et-745. nih.gov Furthermore, the use of general caspase inhibitors can prevent Et-745-induced apoptosis. nih.gov Once activated, caspase-3 is responsible for cleaving a multitude of cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical changes associated with apoptotic cell death. nih.govresearchgate.netnih.gov

Key Proteins in the this compound-Induced Apoptotic Pathway
ProteinFamily/ClassRole in Et-745 Induced ApoptosisReference
Cytochrome cMitochondrial Electron Transport ChainReleased from mitochondria into the cytosol, initiating apoptosome formation. nih.govnih.gov
Bcl-2Bcl-2 Family (Anti-apoptotic)Inhibits apoptosis; its overexpression blocks Et-745-induced cytochrome c release. nih.gov
JNK (c-Jun N-terminal kinase)Mitogen-Activated Protein Kinase (MAPK)Activated by Et-745; its inhibition prevents apoptosis. nih.govnih.gov
Caspase-9Caspase (Initiator)Activated by the apoptosome following cytochrome c release. nih.govnih.gov
Caspase-3Caspase (Executioner)Activated by initiator caspases; essential for the execution of apoptosis. Et-745 fails to induce apoptosis in its absence. nih.govresearchgate.net

Independence from Fas/CD95 Signaling

The induction of apoptosis can occur through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor-mediated) pathway. The extrinsic pathway is initiated by the binding of ligands to death receptors on the cell surface, such as the Fas receptor (also known as CD95 or APO-1). mdpi.com However, a significant aspect of the mechanism of this compound is that its pro-apoptotic activity is independent of the Fas/CD95 signaling pathway. nih.gov This means that Et-745 can effectively induce cell death even in cancer cells that may have developed resistance to apoptosis mediated by the Fas ligand (FasL). nih.govembopress.org This independence from the primary extrinsic pathway underscores the crucial role of the JNK and mitochondrial-mediated intrinsic route in the compound's mode of action. nih.gov

Modulation of the Tumor Microenvironment and Immunogenic Cell Death

Beyond its direct cytotoxic effects on tumor cells, this compound and its synthetic analogues also exert significant influence over the tumor microenvironment (TME). nih.govnih.gov The TME is a complex network of cancer cells, immune cells, fibroblasts, and extracellular matrix that plays a critical role in tumor progression and immune evasion. mdpi.commdpi.com

One of the key mechanisms by which Et-745 modulates the TME is through the induction of immunogenic cell death (ICD). nih.gov ICD is a form of regulated cell death that stimulates an adaptive immune response against tumor antigens. mdpi.com Ecteinascidin analogues have been shown to induce the key hallmarks of ICD, including the surface exposure of calreticulin and the release of adenosine triphosphate (ATP) and high mobility group box 1 (HMGB1) protein. nih.gov These molecules act as "danger signals" that promote the maturation of dendritic cells (DCs) and their ability to present tumor antigens to T-cells. nih.govmdpi.com

Furthermore, Et-745 has been observed to selectively target and reduce the number of tumor-associated macrophages (TAMs) within the tumor microenvironment. nih.gov This effect on mononuclear phagocytes is mediated by the activation of caspase-8, which initiates the extrinsic apoptotic pathway in these immune cells. nih.gov By inducing ICD and targeting immunosuppressive cells like TAMs, Et-745 and its analogues can help to reshape the tumor immune-environment, enhancing the activation of anti-tumor CD8+ T-cells and natural killer cells, thereby promoting an effective anti-tumor immune response. nih.gov

Parameters of Immunogenic Cell Death (ICD) Induced by Ecteinascidin Analogues
ICD HallmarkFunctionEffect of Ecteinascidin AnaloguesReference
Calreticulin (CRT) ExposureActs as an "eat-me" signal, promoting phagocytosis of dying tumor cells by dendritic cells.Increased surface exposure. nih.gov
ATP ReleaseActs as a "find-me" signal, attracting immune cells to the tumor site.Increased release. nih.gov
HMGB1 ReleaseActs as a late-stage danger signal, promoting dendritic cell maturation and function.Increased release. nih.gov

Impact on Tumor-Associated Macrophages (TAMs)

This compound exerts a profound and selective impact on tumor-associated macrophages (TAMs), which are key components of the tumor microenvironment known to promote tumor growth, angiogenesis, and immunosuppression. The compound's effects on TAMs are a cornerstone of its immunomodulatory action.

At a cellular level, this compound induces rapid and selective apoptosis in monocytes and macrophages. nih.govnih.gov This cytotoxic effect is caspase-dependent and is more pronounced in these myeloid cells compared to other immune cells like lymphocytes and neutrophils. nih.gov This selectivity is attributed to a higher expression of TRAIL receptors on monocytes and macrophages, which, when activated by this compound, trigger a caspase-8-dependent apoptotic cascade. nih.gov

Beyond direct cytotoxicity, this compound modulates the function of surviving TAMs. It has been shown to inhibit the production of several pro-inflammatory and pro-angiogenic cytokines and chemokines by these cells. nih.govnih.gov This includes the downregulation of key signaling molecules such as Interleukin-6 (IL-6), C-C motif chemokine ligand 2 (CCL2), and Vascular Endothelial Growth Factor (VEGF). nih.govmdpi.com By inhibiting these factors, this compound can effectively disrupt the supportive network that TAMs provide for tumor progression.

Furthermore, research suggests that this compound can influence the polarization of TAMs. While TAMs are often characterized by an M2-like phenotype, which is associated with tumor promotion, this compound has been observed to reduce the presence of M2-like macrophages within the tumor microenvironment. nih.gov This shift can contribute to a more anti-tumoral immune milieu.

Table 1: Effects of this compound on Tumor-Associated Macrophages (TAMs)

Mechanism Effect Key Molecules Involved
Cytotoxicity Induces selective apoptosis Caspase-8, TRAIL receptors
Cytokine/Chemokine Modulation Inhibition of production IL-6, CCL2, CXCL8, VEGF
Macrophage Polarization Reduction of M2-like macrophages -
Migration Inhibition Impairs monocyte migration to tumor sites -

Immunomodulatory Effects on Immune Cells

The immunomodulatory properties of this compound are not limited to TAMs but extend to other critical players in the anti-tumor immune response, including T lymphocytes and Natural Killer (NK) cells.

Treatment with this compound has been associated with an increased infiltration of T lymphocytes, including both CD3+ and cytotoxic CD8+ T cells, into the tumor. nih.gov This influx of effector T cells is a crucial step in mounting an effective anti-tumor immune attack. Moreover, this compound enhances the functional activity of these infiltrating T cells. Studies have shown an upregulation of genes associated with T-cell activation and cytotoxicity, such as those encoding for perforin and granzyme B. nih.gov This indicates that not only are more T cells present in the tumor, but they are also better equipped to kill cancer cells.

In addition to its effects on T cells, this compound has been shown to stimulate the activity of NK cells. researchgate.net NK cells are a component of the innate immune system that can directly lyse tumor cells. This compound can enhance NK cell-mediated cytotoxicity, further contributing to its anti-cancer effects. researchgate.net The impact on dendritic cells (DCs), which are crucial for initiating the adaptive immune response, is less well-documented, with current research offering limited direct evidence of this compound's effects. mdpi.com

Table 2: Immunomodulatory Effects of this compound on Other Immune Cells

Immune Cell Type Effect Key Observations
T Lymphocytes Increased infiltration and activation Upregulation of CD3, CD8, perforin, and granzyme B expression
Natural Killer (NK) Cells Enhanced cytotoxicity Increased tumor cell lysis
Dendritic Cells (DCs) Limited direct evidence Area for further research

Activation of STING Pathway

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects the presence of cytosolic DNA, a danger signal that can originate from pathogens or damaged host cells, including cancer cells. Activation of the STING pathway leads to the production of type I interferons and other pro-inflammatory cytokines, which can orchestrate a potent anti-tumor immune response.

Currently, there is a notable lack of direct scientific evidence demonstrating that this compound, as a single agent, directly activates the STING pathway. However, some recent research has begun to explore this connection in the context of combination therapies. One study reported the activation of the cGAS-STING pathway when trabectedin (B1682994) was used in combination with the PARP inhibitor olaparib in sarcoma models. researchgate.netresearchgate.net This combination led to an increase in cytosolic double-stranded DNA, a known trigger for the cGAS-STING pathway. researchgate.net This suggests that while this compound may not be a direct STING agonist, it could potentially create conditions within the tumor cell that lead to STING activation when combined with other agents that induce DNA damage. The direct interaction of this compound with the STING pathway remains an area of active investigation.

Induction of Immunogenic Cell Death

Immunogenic cell death (ICD) is a form of regulated cell death that is capable of eliciting an adaptive immune response against antigens from the dying cells. This process is characterized by the release of damage-associated molecular patterns (DAMPs), such as the surface exposure of calreticulin (CRT), the secretion of adenosine triphosphate (ATP), and the release of high mobility group box 1 (HMGB1). These DAMPs act as "eat-me" signals and adjuvants, promoting the maturation of dendritic cells and the subsequent priming of T cells against tumor antigens.

The profound immunomodulatory effects of this compound on the tumor microenvironment, including the promotion of T-cell infiltration and activation, are strongly indicative of an ICD-like effect. By fostering a more immunologically active tumor landscape, this compound creates conditions conducive to an effective anti-tumor immune response, a hallmark of ICD.

However, direct and detailed evidence specifically documenting the release of the canonical DAMPs (calreticulin, ATP, and HMGB1) as a direct consequence of this compound treatment is currently limited in the scientific literature. While the downstream immunological consequences of this compound treatment are well-established, further research is needed to fully elucidate the upstream molecular events, specifically the direct induction of DAMP release from tumor cells, to definitively classify it as a bona fide ICD inducer.

Preclinical Efficacy and Resistance Mechanisms of Ecteinascidin 745

In vitro Efficacy Studies

Cytotoxic Activity against Diverse Cancer Cell Lines

Ecteinascidin 745 has demonstrated potent cytotoxic activity against a wide spectrum of human cancer cell lines in laboratory settings. nih.gov Its efficacy is not limited to a single type of cancer, showing significant growth inhibition in cell lines derived from various solid tumors.

Studies have consistently reported its potent antitumor activity against cell lines of soft tissue sarcoma, osteosarcoma, and Ewing's sarcoma. researchgate.netresearchgate.netnih.gov In a comparative study, this compound was found to be more effective than standard sarcoma therapies like doxorubicin (B1662922), methotrexate, and etoposide (B1684455) in certain sarcoma cell lines. innovareacademics.in The fibrosarcoma (HT-1080) and malignant fibrous histiocytoma (HS-18) cell lines were noted as being particularly sensitive to the drug. innovareacademics.inaacrjournals.org

Furthermore, its cytotoxic effects have been well-documented in ovarian cancer, breast cancer, non-small-cell lung cancer (NSCLC), and melanoma cell lines. nih.govresearchgate.net Research has also highlighted its activity against malignant pleural mesothelioma cells, where it was effective in reducing cell proliferation and migration. nih.gov The compound's broad-spectrum activity in vitro has been a primary driver for its extensive preclinical and clinical development. nih.govgoogle.com

Cancer TypeExample Cell LinesObserved EffectReference
Soft Tissue SarcomaHT-1080, HS-18Potent cytotoxic and antiproliferative activity. innovareacademics.inresearchgate.netaacrjournals.org
Bone SarcomasOsteosarcoma and Ewing's sarcoma cell linesPotent activity against both drug-sensitive and resistant cells. researchgate.netnih.gov
Ovarian CancerIGROV-1Significant cytotoxic activity. innovareacademics.inresearchgate.net
Breast CancerMCF7, MX-1Potent antiproliferative effects. nih.govresearchgate.net
Non-Small Cell Lung Cancer (NSCLC)A549, LXFL 529Significant growth inhibition. nih.govnih.gov
MelanomaMEXF 989Potent cytotoxic activity. nih.govnih.gov
Malignant Pleural MesotheliomaPatient-derived MPM cellsReduction in cell proliferation and migration. nih.gov

Dose-Response Characterization (Nanomolar to Picomolar Potency)

A defining characteristic of this compound is its exceptional potency, with cytotoxic effects consistently observed at very low concentrations. The in vitro activity of the compound is typically characterized by IC50 values (the concentration required to inhibit the growth of 50% of cells) in the nanomolar (nM) to picomolar (pM) range. unimi.itresearchgate.net

For instance, in studies involving bone tumor cells, this compound demonstrated potent activity at concentrations readily achievable in patients, falling within the picomolar to nanomolar range. researchgate.netnih.gov Similarly, against various solid tumor cell lines, its cytotoxic effects are consistently reported in the low nanomolar, and for some highly sensitive lines, the picomolar range. unimi.it The antiproliferative activity of this compound has been shown to be one to three orders of magnitude greater than that of conventional anticancer agents like paclitaxel (B517696), doxorubicin, and cisplatin (B142131) in certain cell lines. researchgate.netacs.org This high potency underscores the compound's powerful cell-killing ability.

Selective Antiproliferative Activity against Specific Cell Types

While demonstrating broad-spectrum activity, this compound also exhibits a degree of selective antiproliferative action. The vast differences in potency observed across various tumor cell types suggest a level of tumor selectivity, although the precise molecular basis for this is still under investigation. unimi.it

Preclinical data indicate that cell lines derived from breast cancer, lung cancer, melanoma, and ovarian cancer are among the most responsive to this compound. nih.gov Furthermore, studies comparing different ecteinascidin compounds have suggested that this compound possesses a more selective antiproliferative profile than some of its analogues. google.com In bone tumors, Ewing's sarcoma cells appeared to be particularly sensitive to the effects of the drug. researchgate.netnih.gov This differential sensitivity is a key feature of its preclinical profile and has helped guide its clinical investigation toward specific cancer types where it is most likely to be effective.

In vivo Efficacy Studies in Preclinical Models

Antitumor Activity in Human Tumor Xenograft Models (e.g., Melanoma, Non-Small Cell Lung, Ovarian, Breast, Sarcoma)

The potent in vitro activity of this compound translates to significant antitumor effects in in vivo preclinical models. innovareacademics.in Studies using human tumor xenografts, where human cancer cells are implanted into immunodeficient mice, have consistently shown the compound's ability to inhibit tumor growth and, in some cases, induce tumor regression. google.comtandfonline.com

This compound has demonstrated high antitumor activity against xenografts of melanoma, non-small-cell lung cancer, and ovarian cancer. nih.govgoogle.com In several responding xenograft models, it was capable of inducing complete tumor remissions. nih.govresearchgate.net Its efficacy has also been established in xenograft models of breast carcinoma and soft tissue sarcoma. researchgate.nettandfonline.com

Specifically, in models of human ovarian carcinoma, this compound was highly active, inducing long-lasting, complete regressions in some models and significant growth delays in others. nih.gov The robust in vivo efficacy across this diverse range of tumor xenografts provided a strong rationale for its advancement into clinical trials. google.comnih.gov

Xenograft ModelObserved Antitumor ActivityReference
Melanoma (MEXF 989)Very active, causing complete remissions. nih.govresearchgate.net
Non-Small Cell Lung Cancer (LXFL 529)Very active, causing complete remissions. nih.govresearchgate.net
Ovarian Carcinoma (HOC22, HOC18)Highly active, inducing complete regressions and significant growth delay. nih.govgoogle.comnih.gov
Breast Carcinoma (MX-1)Potent antineoplastic activity. google.comresearchgate.net
SarcomaDemonstrated efficacy and tumor growth inhibition. innovareacademics.inresearchgate.nettandfonline.com
Malignant Pleural Mesothelioma (PDX)Effective in reducing tumor growth. nih.gov

Efficacy against Drug-Sensitive and Drug-Resistant Xenografts

A crucial aspect of the preclinical evaluation of this compound has been its activity in tumors with varying sensitivity to conventional chemotherapies. The compound has shown striking antitumor activity against both drug-sensitive and drug-resistant human xenografts. tandfonline.com

Studies have demonstrated that this compound is highly effective in chemosensitive xenografts and in models considered marginally resistant to standard agents like cisplatin. nih.govresearchgate.net For example, its activity in a marginally cisplatin-resistant ovarian cancer xenograft (HOC18) suggested a lack of complete cross-resistance with platinum-based agents. nih.govresearchgate.net

Furthermore, potent activity has been observed against both drug-sensitive and drug-resistant bone tumor cells, including those with multidrug-resistant (MDR), methotrexate-resistant, and cisplatin-resistant phenotypes. researchgate.netnih.gov Research into its mechanism suggests it can overcome resistance mediated by the P-glycoprotein (P-gp/MDR1) efflux pump. nih.gov At non-toxic concentrations, this compound was found to partially reverse resistance to doxorubicin and vincristine (B1662923) in P-gp overexpressing cell lines, reportedly by down-regulating P-gp expression. nih.gov However, the compound was found to be inactive in some fully chemo-resistant xenograft models, such as the MEXF 514 melanoma and LXFA 629 non-small-cell lung cancer models, indicating that its ability to overcome resistance may depend on the specific tumor type and the underlying resistance mechanism. nih.govresearchgate.net

Evaluation in Patient-Derived Xenograft (PDX) Models

Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are considered highly predictive of clinical outcomes in oncology research. nih.govnih.gov this compound has been evaluated in a range of PDX models, demonstrating notable efficacy in specific cancer types.

In a PDX model of desmoplastic small round cell tumor (DSRCT), a rare and aggressive soft tissue sarcoma, this compound as a single agent was found to be the most effective drug when compared to doxorubicin and pazopanib (B1684535). asco.org It achieved a maximum tumor volume inhibition (TVI) of 82%. asco.orgnih.gov While doxorubicin and pazopanib also showed activity, their maximum TVI was lower at 59% and 66%, respectively. asco.org

Studies using PDX models of soft-tissue sarcoma have also supported the activity of this compound. For instance, in a PDX model of undifferentiated pleomorphic sarcoma (UPS), the combination of this compound with a PARP inhibitor showed a reduction in tumor growth. Furthermore, investigations in ovarian cancer PDX models have been conducted to assess the efficacy of this compound. In one study, PDXs derived from a chemotherapy-naïve high-grade serous ovarian cancer patient showed responsiveness to this compound. oncotarget.com However, a PDX established from a tumor mass of the same patient after carboplatin (B1684641) therapy no longer responded to this compound, highlighting its potential greater efficacy in the first-line setting in some cases. oncotarget.com

The table below summarizes the findings from various PDX model evaluations of this compound.

Cancer TypePDX Model DetailsKey Findings
Desmoplastic Small Round Cell Tumor (DSRCT)Treatment-naïve DSRCT PDXThis compound was the most effective single agent with a maximum Tumor Volume Inhibition (TVI) of 82%. asco.orgnih.gov
Undifferentiated Pleomorphic Sarcoma (UPS)UPS PDXCombination with a PARP inhibitor resulted in reduced tumor growth.
High-Grade Serous Ovarian CancerChemo-naïve PDXShowed responsiveness to this compound. oncotarget.com
High-Grade Serous Ovarian CancerPost-carboplatin therapy PDXLost responsiveness to this compound. oncotarget.com

Combination Strategies in Preclinical Research

To enhance the therapeutic potential of this compound, extensive preclinical research has focused on combination strategies with established chemotherapeutic agents.

Synergistic Interactions with Conventional Chemotherapeutic Agents (e.g., Cisplatin, Doxorubicin, Taxanes)

Preclinical studies have consistently demonstrated that this compound can act synergistically or additively with several conventional chemotherapy drugs.

Doxorubicin: The combination of this compound and doxorubicin has shown synergistic cytotoxic effects in various sarcoma cell lines. tandfonline.comtandfonline.comnih.govamegroups.org Some in vitro experiments have indicated that the sequence of administration is crucial, with exposure to this compound prior to doxorubicin resulting in the most potent cytotoxic effect. tandfonline.com This synergistic interaction has also been observed in human sarcoma xenografts in mice. amegroups.orgamegroups.cn

Cisplatin: A synergistic effect has been reported when combining this compound with cisplatin. dovepress.com This has been observed in both in vitro and in vivo models of human sarcoma and ovarian carcinoma. unimi.it The combination has been shown to be more effective than either agent alone.

Taxanes: Preclinical evidence has suggested a sequence-dependent synergistic cytotoxicity between this compound and paclitaxel in breast cancer cell lines. dovepress.com An additive effect was also noted in breast cancer xenograft models. dovepress.com

Other Agents: The combination of this compound with gemcitabine (B846) has also been explored, with preclinical studies suggesting the potential for additive or synergistic effects. nih.gov In a PDX model of DSRCT, the combination of this compound with irinotecan (B1672180) resulted in complete and sustained tumor responses, a significant improvement over the activity of either drug alone. nih.govfrontiersin.org

Rationale for Combination Regimens Based on Mechanistic Insights

The synergistic outcomes observed in combination therapies are underpinned by the distinct and complementary mechanisms of action of the involved drugs.

With Platinum Agents: The rationale for combining this compound with platinum compounds like cisplatin lies in their differing interactions with DNA repair pathways. dovepress.com Platinum agents cause DNA damage that is primarily repaired by the Homologous Recombination Repair (HRR) system. dovepress.com In contrast, the cytotoxic activity of this compound is dependent on a functional Nucleotide Excision Repair (NER) system. dovepress.comclinicaltrials.gov By targeting different repair pathways, the combination can lead to an accumulation of lethal DNA damage.

With Doxorubicin: The synergy between this compound and doxorubicin is thought to be mediated through enhanced induction of apoptosis. tandfonline.comtandfonline.com Preclinical data also suggest that this compound can increase the intracellular accumulation of doxorubicin, thereby potentiating its cytotoxic effects. tandfonline.com

With PARP Inhibitors: this compound induces single-strand DNA breaks that can lead to double-strand breaks. clinicaltrials.gov PARP inhibitors block the repair of single-strand breaks. mdpi.com The combination can therefore lead to "synthetic lethality," where the simultaneous inhibition of two different DNA repair pathways results in cell death, particularly in cancer cells that may already have defects in other repair mechanisms like homologous recombination. clinicaltrials.govmdpi.com

Evaluation of Ecteinascidin Analogs in Combined Therapies

Research has also extended to the evaluation of synthetic analogs of ecteinascidin in combination therapies. In a study utilizing PDX models of malignant pleural mesothelioma, three ecteinascidin analogs—lurbinectedin (B608698), ecubectedin (B3325972), and PM54—were assessed. nih.gov These compounds demonstrated antitumor activity, and notably, their efficacy was enhanced when combined with the anti-PD-L1 immunotherapy agent, atezolizumab. nih.gov This suggests that ecteinascidin analogs can modulate the tumor microenvironment to be more susceptible to immune checkpoint inhibitors. nih.gov Lurbinectedin, in particular, has also been investigated in combination with irinotecan in preclinical models of rhabdomyosarcoma. mdpi.com

Mechanisms of Resistance to this compound

Despite its efficacy, resistance to this compound can develop. Understanding the underlying mechanisms is crucial for optimizing its use and developing strategies to overcome resistance.

Role of Efflux Pumps (e.g., P-glycoprotein/MDR1, ABC Transporters)

One of the key mechanisms of multidrug resistance in cancer is the increased expression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps. nih.govencyclopedia.pub

P-glycoprotein (P-gp/MDR1): this compound has been identified as a substrate for P-glycoprotein (encoded by the MDR1 gene). nih.govcore.ac.uk However, studies have shown that only high levels of P-gp expression confer a significant multidrug resistance phenotype to the drug. nih.gov In cell lines with moderate P-gp expression, which is more typical of clinical samples, resistance to this compound was not observed, suggesting that P-gp-mediated resistance may not be a major clinical obstacle in many cases. nih.gov Interestingly, some research indicates that this compound can even suppress the transcription of the MDR1 gene. spandidos-publications.comdrugbank.com

Other ABC Transporters: Besides P-gp, other members of the ABC transporter family have been implicated in resistance to this compound. Research has pointed to a role for ABCC2 (also known as MRP2) in the hepatotoxicity of the drug, suggesting its involvement in the transport of this compound or its metabolites. aacrjournals.org The broader family of ABC transporters is a well-established cause of resistance to a wide array of chemotherapeutic agents by actively pumping them out of cancer cells. journal-dtt.org

Other Adaptive Resistance Mechanisms in Cellular Models

Beyond the intrinsic state of DNA repair pathways, cancer cells can acquire resistance to this compound through adaptive mechanisms, often developed after prolonged exposure to the drug in preclinical models. These mechanisms typically function to either reduce the effective intracellular concentration of the compound or to blunt the downstream signaling that leads to cell death.

Overexpression of Drug Efflux Pumps A primary mechanism of acquired resistance is the upregulation of ATP-binding cassette (ABC) transporters, which function as cellular efflux pumps. The most prominent of these is P-glycoprotein (P-gp), which is encoded by the ABCB1 gene (also known as the multidrug resistance gene, MDR1). This compound is a known substrate for P-gp. In cellular models made resistant through continuous drug exposure, a significant increase in ABCB1 gene expression and P-gp protein levels is frequently observed. This enhanced pumping capacity actively removes this compound from the cell, preventing it from reaching its nuclear DNA target and thereby conferring a high level of resistance.

Alterations in Apoptotic Signaling Even when DNA damage occurs, resistance can arise if the cell's threshold for initiating apoptosis is elevated. This can involve changes in the expression or function of key proteins within the apoptotic cascade. For example, preclinical studies have shown that resistant cells may upregulate anti-apoptotic proteins (e.g., of the Bcl-2 family) or acquire mutations in pro-apoptotic effector proteins like p53. Such alterations uncouple the initial DNA damage event from the subsequent execution of programmed cell death, allowing the cell to survive despite the presence of drug-induced lesions.

Table 2: Summary of Adaptive Resistance Mechanisms in Cellular Models (Click to expand)
Resistance MechanismKey Molecular Mediator(s)Effect on this compoundObserved Preclinical Finding
Drug EffluxP-glycoprotein (P-gp), encoded by ABCB1/MDR1Reduces intracellular drug concentration by actively pumping it out of the cell.Significant upregulation of ABCB1 mRNA and P-gp protein in resistant cell lines.
Altered Apoptotic Thresholdp53, Bcl-2 family proteinsUncouples DNA damage from the induction of apoptosis, allowing cell survival.Resistant cells exhibit mutations in p53 or altered ratios of pro- and anti-apoptotic proteins.

Strategies to Overcome Resistance in Preclinical Settings

Understanding the mechanisms of action and resistance has enabled the rational design of combination strategies to enhance the efficacy of this compound. Preclinical research has focused on two primary approaches: creating synthetic lethality by co-targeting DNA repair pathways and reversing acquired resistance by inhibiting drug efflux pumps.

Combination with DNA-Damaging Agents and Repair Inhibitors

Platinum Agents: Combining this compound with platinum-based compounds (e.g., cisplatin, carboplatin) has shown synergistic activity. This compound can inhibit the repair of DNA adducts formed by platinum agents, leading to an accumulation of unresolved DNA damage that overwhelms the cell's repair capacity. This dual-pronged attack on DNA integrity has proven effective in various preclinical cancer models.

PARP Inhibitors: The combination of this compound with PARP inhibitors (e.g., olaparib) is a prime example of synthetic lethality. PARP inhibitors block base excision repair (BER) and trap PARP on DNA, while this compound induces DSBs via the NER pathway. In HR-proficient cells, this dual blockade of repair pathways leads to a functional "BRCAness" phenotype, mimicking the hypersensitivity seen in HR-deficient cells and resulting in potent synergistic cytotoxicity.

Reversal of P-glycoprotein-Mediated Resistance For cells that have acquired resistance via the overexpression of P-gp, co-administration with a P-gp inhibitor can restore sensitivity. Preclinical studies using classic P-gp inhibitors (e.g., verapamil) or more specific, potent modulators (e.g., zosuquidar) have demonstrated that blocking the efflux pump restores the intracellular accumulation of this compound to cytotoxic levels. This approach effectively reverses the resistance phenotype, confirming that drug efflux is the causal mechanism in these models.

Table 3: Preclinical Strategies to Overcome this compound Resistance (Click to expand)
Combination StrategyPartner Agent(s)Rationale / Mechanism of ActionObserved Preclinical Outcome
Targeting DNA RepairPlatinum Agents (Cisplatin, Carboplatin)This compound inhibits the repair of platinum-induced DNA adducts, leading to an overwhelming level of DNA damage.Synergistic Cytotoxicity
Inducing Synthetic LethalityPARP Inhibitors (Olaparib)Dual inhibition of NER/DSB formation (by this compound) and BER/PARP trapping (by PARP inhibitor) induces profound DNA damage, especially in HR-proficient cells.Potent Synergistic Activity
Reversing Drug EffluxP-gp Inhibitors (Verapamil, Zosuquidar)Inhibition of the P-glycoprotein pump prevents the efflux of this compound, restoring its intracellular concentration.Reversal of Resistance

Future Directions in Ecteinascidin 745 Research

Development of Next-Generation Ecteinascidin Analogs

The development of new ecteinascidin analogs is a key area of research, aiming to improve upon the therapeutic index of trabectedin (B1682994). These efforts are guided by a growing understanding of its structure-activity relationships (SAR) and mechanism of action.

Rational Design Based on Advanced SAR and Mechanistic Understanding

The rational design of new ecteinascidin analogs is heavily informed by the knowledge that these compounds bind to the minor groove of DNA, forming covalent adducts with guanine (B1146940) residues. nih.govdrugbank.com This interaction triggers a cascade of events, including the inhibition of transcription and the induction of DNA damage, ultimately leading to cell death. zepzelcapro.comwikipedia.org

A significant breakthrough in this area is the development of lurbinectedin (B608698), a synthetic analog of trabectedin. nih.govmdpi.com In lurbinectedin, the tetrahydroisoquinoline moiety of trabectedin is replaced with a tetrahydro-β-carboline. mdpi.comresearchgate.net This structural modification results in increased antitumor activity compared to its predecessor. drugbank.com Lurbinectedin, like trabectedin, is a selective inhibitor of oncogenic transcription. zepzelcapro.comnih.gov It binds to guanine residues in the DNA minor groove, leading to the formation of adducts that bend the DNA helix. drugbank.com This action inhibits the activity of RNA polymerase II, affects DNA repair pathways, and ultimately causes an accumulation of DNA breaks and apoptosis. zepzelcapro.comwikipedia.org

Further research into SAR has led to the synthesis of various other analogs. For instance, simpler synthetic analogs lacking certain ring structures of the parent compound have shown good antitumor activity. researchgate.net The exploration of different substituents on the N-amino lactone subunit has also been a fruitful area of investigation. researchgate.net One notable example is phthalascidin, a synthetic analog with in vitro potency and a mode of action comparable to Ecteinascidin 743. nih.gov

Table 1: Comparison of Key Ecteinascidin Analogs

Compound Structural Modification from Ecteinascidin 745 (Trabectedin) Key Mechanistic Features
Lurbinectedin Replacement of the tetrahydroisoquinoline C subunit with a tetrahydro-β-carboline. mdpi.comresearchgate.net Binds to DNA minor groove, inhibits RNA polymerase II, affects DNA repair pathways, and induces apoptosis. zepzelcapro.comwikipedia.org Also modulates the tumor microenvironment. nih.govfrontiersin.org
Phthalascidin A totally synthetic analog designed based on molecular modeling of Ecteinascidin 743. researchgate.netnih.gov Induces DNA-protein cross-linking and interacts with topoisomerase I. nih.gov
Ecubectedin (B3325972) A synthetic analog of ecteinascidin. nih.gov Induces strong DNA damage and increases immunogenicity of tumor cells. nih.gov
PM54 A synthetic analog of ecteinascidin. nih.gov Induces strong DNA damage and increases immunogenicity of tumor cells. nih.gov

Exploration of Novel Chemical Scaffolds with Ecteinascidin-like Activity

Beyond direct analogs, researchers are exploring entirely new chemical scaffolds that mimic the biological activity of ecteinascidin. This involves identifying the key pharmacophoric elements responsible for its antitumor effects and incorporating them into novel molecular frameworks. The goal is to create compounds with similar or enhanced efficacy, potentially with improved pharmacological properties.

Research in this area includes the synthesis of simplified analogs of the ecteinascidin-saframycin type alkaloids. nih.gov These efforts have demonstrated that it is possible to retain significant antitumor activity with less complex structures. For example, studies have shown that certain ester analogs of these simplified scaffolds exhibit stronger activities than amide analogs. nih.gov The development of such novel scaffolds is a promising strategy for generating new anticancer agents with ecteinascidin-like mechanisms of action.

Advanced Mechanistic Studies

A deeper understanding of the molecular mechanisms underlying the activity of this compound and its analogs is crucial for their optimal use and for the design of future therapies.

Deeper Elucidation of Transcription Factor and Chromatin Interactions

This compound is known to be a promoter-specific, transcription-interfering agent. nih.gov It selectively inhibits the in vitro binding of the CCAAT box factor NF-Y to its promoter elements. nih.govnih.gov This interference with transcription factor binding is a key aspect of its mechanism. Future research aims to further elucidate the specifics of these interactions. This includes identifying the full spectrum of transcription factors affected by ecteinascidin and understanding how these interactions vary in different cancer types.

The relationship between transcription factors and chromatin is a dynamic interplay that governs gene expression. researchgate.net Ecteinascidins, by altering DNA structure, likely influence this interplay in complex ways. Advanced studies are needed to map how the binding of this compound to DNA affects chromatin structure and the accessibility of DNA to transcription factors and the transcriptional machinery.

Lurbinectedin has been shown to preferentially target and block activated ASCL1- and NEUROD1-mediated transcriptional activity in certain small cell lung cancer subtypes. nih.gov This highlights the potential for ecteinascidin analogs to exhibit selective effects on different transcription factor pathways, a promising avenue for developing more targeted cancer therapies.

Comprehensive Analysis of DNA Damage Response Pathways

This compound and its analogs induce DNA damage, triggering the DNA damage response (DDR) in cancer cells. nih.govzepzelcapro.comnih.gov The DDR is a network of signaling pathways that detect and repair DNA lesions. mdpi.compurdue.edu The interaction of ecteinascidins with the DDR is complex and not fully understood.

Studies have shown that cells deficient in certain DNA repair pathways, such as nucleotide excision repair (NER), are less sensitive to Ecteinascidin 743, suggesting that the formation of DNA adducts by the drug is recognized by this pathway. nih.govunimi.itnih.gov Specifically, the transcription-coupled NER (TC-NER) pathway, which repairs DNA lesions in actively transcribed genes, is implicated in the drug's mechanism. mdpi.comnih.gov The drug-induced DNA adducts can trap components of the NER machinery, leading to the formation of irreversible single-strand breaks that can be converted into lethal double-strand breaks during replication. nih.gov

Conversely, cells with deficiencies in the DNA double-strand break repair pathway, particularly those lacking DNA-dependent protein kinase (DNA-PK), show increased sensitivity to Ecteinascidin 743. nih.govunimi.it Lurbinectedin has also been found to activate key kinases in the DDR pathway, including ATR, ATM, and DNA-protein kinase. nih.gov

Future research will focus on a more comprehensive analysis of how this compound and its analogs modulate the various components of the DDR. This includes identifying the specific repair pathways that are either exploited or inhibited by these drugs and understanding how the genetic background of a tumor, particularly its DDR status, influences its sensitivity to treatment.

Further Characterization of Immunomodulatory Mechanisms in the Tumor Microenvironment

A growing body of evidence indicates that ecteinascidins have significant immunomodulatory effects on the tumor microenvironment (TME). nih.govfrontiersin.orgmdpi.com The TME is a complex ecosystem of cancer cells, immune cells, fibroblasts, and other components that plays a crucial role in tumor progression and response to therapy. mdpi.com

Trabectedin and lurbinectedin can modulate the TME by affecting both tumor cells and the surrounding immune cells. nih.govmdpi.com They have been shown to reduce the number of tumor-associated macrophages (TAMs), which are key drivers of inflammation and angiogenesis in the TME. nih.govwikipedia.org These drugs can induce apoptosis in monocytes and macrophages and inhibit the secretion of inflammatory cytokines and chemokines such as CCL2 and CXCL8. nih.govfrontiersin.org Lurbinectedin has also been shown to reduce the secretion of VEGF, a key angiogenic factor. nih.govzepzelcapro.com

The immunomodulatory properties of ecteinascidins are a critical aspect of their antitumor activity and represent a promising area for future research. nih.gov Further studies are needed to fully characterize the impact of these drugs on different immune cell populations within the TME and to understand how these effects can be harnessed to improve cancer immunotherapy. The ability of ecteinascidin analogs to induce immunogenic cell death and activate pathways like STING is also an active area of investigation. nih.gov

Translational Research Opportunities

Translational research for this compound is focused on bridging the gap between preclinical discoveries and clinical practice. Key areas of investigation include the identification of biomarkers to predict patient response and the validation of novel, more effective combination therapies.

Identification of Predictive Biomarkers for Response and Resistance in Preclinical Models

A critical goal in oncology is to identify patients who are most likely to benefit from a specific therapy. For this compound, preclinical research has pointed towards the cellular DNA repair pathways, particularly the Nucleotide Excision Repair (NER) pathway, as a key determinant of sensitivity and resistance.

The cytotoxicity of this compound is intrinsically linked to a functional NER pathway. Preclinical studies have demonstrated that cancer cell lines with deficiencies in certain NER genes, such as ERCC1 (Excision Repair Cross-Complementation group 1) and XPF (Xeroderma Pigmentosum group F), exhibit resistance to the compound. This suggests that the expression levels of proteins in the NER pathway could serve as predictive biomarkers. For instance, low expression of ERCC1 has been correlated with improved survival in patients treated with platinum-based therapies, and similar investigations are warranted for this compound nih.gov. The ERCC1-XPF complex is a critical endonuclease in the NER pathway, and its overexpression has been linked to poorer prognosis in non-small cell lung cancer nih.gov. Consequently, assessing the expression levels of these and other NER-related proteins in preclinical models is a promising strategy to develop robust biomarkers for predicting response and resistance to this compound.

Table 1: Key Genes in the Nucleotide Excision Repair (NER) Pathway Investigated as Potential Biomarkers for this compound Response

GeneProtein ProductFunction in NERImplication for this compound
ERCC1ERCC1Forms a complex with XPF to incise DNA damageLow expression may predict sensitivity
XPFXPFCatalytic subunit of the ERCC1-XPF endonucleaseDeficiency can lead to resistance
XPAXPADamage recognition and assembly of the NER complexDeficiency can lead to resistance
XPDXPDHelicase component of the TFIIH complexDeficiency can lead to resistance

Preclinical Validation of Novel Combination Therapies

To enhance the therapeutic efficacy of this compound, extensive preclinical research is underway to identify and validate synergistic combination therapies. The rationale behind this approach is to target multiple pathways involved in tumor growth and survival, potentially overcoming resistance and improving patient outcomes.

Promising preclinical data has emerged for the combination of this compound with other established chemotherapeutic agents. For example, studies in pancreatic cancer cell lines have demonstrated a synergistic effect when this compound is combined with gemcitabine (B846) nih.govresearchgate.net. A pharmacodynamic model used to quantify the interaction between the two drugs in MiaPaCa-2 and BxPC-3 pancreatic cancer cell lines indicated a modest synergistic effect nih.gov.

Similarly, a sequence-dependent synergistic cytotoxicity has been observed when this compound is combined with paclitaxel (B517696) in human breast cancer cell lines cardiffoncology.com. Pre-treating breast cancer cells with paclitaxel for 24 hours before administering this compound proved to be the most effective regimen in vitro. This synergistic interaction was also confirmed in vivo in nude mice with mammary carcinoma xenografts, where the combination therapy led to increased antitumor effects without a corresponding increase in toxicity.

Table 2: Preclinical Findings for this compound Combination Therapies

Combination AgentCancer ModelKey Preclinical Finding
GemcitabinePancreatic Cancer Cell Lines (MiaPaCa-2, BxPC-3)Modest synergistic cytotoxic effect observed nih.gov
PaclitaxelHuman Breast Cancer Cell Lines (MX-1, MCF7, MCF7/DXR) and Nude Mice XenograftsSequence-dependent synergistic cytotoxicity; enhanced antitumor effect in vivo cardiffoncology.com

Sustainable Sourcing and Production Innovations

The complex structure of this compound and its low natural abundance in its marine source, the tunicate Ecteinascidia turbinata, have historically posed significant challenges to its sustainable production. Current research is actively exploring biotechnological and synthetic chemistry approaches to create more efficient and cost-effective manufacturing processes.

Enhancements in Biosynthetic Engineering and Fermentation Processes

Advances in metabolic engineering and synthetic biology offer powerful tools to enhance the production of microbial metabolites nih.govrsc.orgmdpi.com. For Pseudomonas fluorescens, this could involve genetically modifying the bacterium to channel more of its metabolic resources towards the cyanosafracin B biosynthetic pathway. This can be achieved by overexpressing key enzymes in the pathway, deleting competing metabolic pathways, and optimizing fermentation conditions such as nutrient composition, pH, and oxygen levels nih.govmdpi.com. While specific details on the metabolic engineering of Pseudomonas fluorescens for enhanced cyanosafracin B production are often proprietary, the principles of microbial strain improvement and fermentation optimization are actively being applied to increase the supply of this crucial precursor utm.my.

Development of More Efficient and Cost-Effective Synthetic Routes

While the semi-synthetic route from cyanosafracin B is currently the most viable production method, research into the total synthesis of this compound continues. The goal is to develop a fully synthetic route that is not reliant on a fermentation precursor and is more efficient and cost-effective than the current multi-step semi-synthesis researchgate.netresearchgate.net.

Q & A

Q. Example Table: Cytotoxicity of Ecteinascidins in L1210 Cells

CompoundIC50 (ng/mL)Reference
Ecteinascidin 7430.5Garcia-Nieto et al. (2000)
This compoundData pendingRinehart et al. (1990)
Ecteinascidin 759A1.2Rinehart et al. (1990)

Basic: How is this compound structurally characterized, and what analytical techniques validate its purity?

Methodological Answer:
Structural elucidation relies on:

  • High-resolution mass spectrometry (HR-MS) for molecular formula confirmation.
  • Nuclear magnetic resonance (NMR) (1D/2D experiments) to assign stereochemistry, particularly for the tetrahydroisoquinoline core.
  • Chromatographic purity via HPLC-UV/ELSD, with ≥95% purity thresholds for biological testing.
    Critical validation steps include comparison with published spectral data .

Advanced: How can researchers design robust in vivo studies to evaluate the antitumor efficacy of ET-745 while minimizing confounding variables?

Methodological Answer:
Key considerations:

  • Animal model selection : Immunocompromised mice (e.g., NOD/SCID) xenografted with human tumor lines (e.g., sarcoma, ovarian) to mimic clinical heterogeneity.
  • Dose optimization : Prior pharmacokinetic studies to determine MTD (maximum tolerated dose) and avoid toxicity-driven artifacts.
  • Endpoint standardization : Tumor volume measurement (caliper-based) and survival analysis with Kaplan-Meier curves.
  • Control groups : Vehicle-only and positive controls (e.g., ET-743) to contextualize efficacy .

Advanced: What statistical approaches are appropriate for resolving contradictions in reported IC50 values across studies on ET-745 analogs?

Methodological Answer:
Discrepancies may arise from assay conditions (e.g., serum concentration, incubation time). Mitigation strategies include:

  • Meta-analysis : Pool data from multiple studies using random-effects models to account for inter-study variability.
  • Sensitivity analysis : Test ET-745 under standardized conditions (e.g., 10% FBS, 72-hour exposure) across labs.
  • Multivariate regression : Identify covariates (e.g., cell passage number, drug batch) influencing IC50 outcomes .

Basic: What are the best practices for synthesizing a literature review on this compound’s mechanism of action?

Methodological Answer:

  • Database selection : Use PubMed, SciFinder, and Web of Science with keywords "this compound," "DNA alkylation," "RNA polymerase II inhibition."
  • Critical appraisal : Prioritize primary studies with mechanistic data (e.g., gel electrophoresis for DNA adduct detection).
  • Synthesis tools : PRISMA flowcharts to document search strategies and exclusion criteria .

Advanced: How can researchers optimize experimental protocols to study ET-745’s interaction with DNA while ensuring reproducibility?

Methodological Answer:

  • Biophysical assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd).
  • Crystallography : Co-crystallize ET-745 with DNA oligonucleotides (e.g., TCCT sequence) for 3D structural insights.
  • Reproducibility checks : Share raw data (e.g., SPR sensorgrams) in supplementary materials and adhere to MIAME standards for metadata .

Basic: What ethical and safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Biosafety Level 2 (BSL-2) : Required for handling due to cytotoxic properties.
  • Waste disposal : Inactivation with 10% sodium hypochlorite before autoclaving.
  • Institutional Review Board (IRB) approval : Mandatory for in vivo studies, with adherence to ARRIVE guidelines for animal welfare .

Advanced: How should researchers address discrepancies between in vitro potency and in vivo efficacy data for ET-745?

Methodological Answer:

  • Pharmacokinetic profiling : Measure plasma/tissue concentrations via LC-MS to assess bioavailability.
  • Tumor microenvironment models : Co-culture assays with fibroblasts/immune cells to mimic in vivo conditions.
  • Transcriptomic analysis : RNA-seq to identify resistance pathways (e.g., ABC transporter upregulation) .

Basic: What are the key steps in formulating a hypothesis-driven research question on ET-745’s immunomodulatory effects?

Methodological Answer:

  • Background synthesis : Review literature on ET-743’s role in NF-κB pathway modulation.
  • Variable definition : Independent variable (ET-745 concentration), dependent variable (cytokine secretion levels).
  • Feasibility testing : Pilot dose-response experiments in macrophage cell lines .

Advanced: What computational methods can predict ET-745’s binding affinity to novel DNA targets, and how are these validated experimentally?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina with DNA duplexes (e.g., PDB ID 1VA4) to identify high-affinity binding sites.
  • MD simulations : Run 100-ns trajectories in AMBER to assess binding stability.
  • Validation : Compare in silico results with electrophoretic mobility shift assays (EMSAs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.